Magnesium;heptylbenzene;bromide
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Overview
Description
Magnesium heptylbenzene bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is typically represented by the formula C13H19BrMg.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium heptylbenzene bromide is synthesized through the reaction of heptylbenzene bromide with magnesium metal in an anhydrous ether solvent. The general reaction is as follows: [ \text{C13H19Br} + \text{Mg} \rightarrow \text{C13H19BrMg} ]
The reaction is typically carried out in a dry, inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen. Common solvents used include diethyl ether or tetrahydrofuran (THF). The reaction is initiated by adding a small amount of iodine or 1,2-dibromoethane to activate the magnesium .
Industrial Production Methods
In industrial settings, the production of magnesium heptylbenzene bromide follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction mixture is often refluxed to ensure complete conversion of the starting materials. After the reaction, the product is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Magnesium heptylbenzene bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Alkyl and aryl halides are often used in substitution reactions.
Solvents: Diethyl ether and THF are commonly used solvents.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Hydrocarbons: Result from coupling reactions with halides.
Scientific Research Applications
Magnesium heptylbenzene bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Materials Science: Used in the preparation of polymers and advanced materials.
Catalysis: Acts as a catalyst in various organic reactions.
Mechanism of Action
The mechanism by which magnesium heptylbenzene bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in other molecules. This results in the formation of new carbon-carbon bonds. The magnesium ion acts as a Lewis acid, stabilizing the negative charge on the carbon atom during the reaction .
Comparison with Similar Compounds
Similar Compounds
Magnesium Phenyl Bromide: Another Grignard reagent with similar reactivity but different substituents.
Magnesium Ethyl Bromide: A simpler Grignard reagent with a shorter carbon chain.
Uniqueness
Magnesium heptylbenzene bromide is unique due to its longer carbon chain, which can impart different physical and chemical properties to the products formed. This makes it particularly useful in the synthesis of larger, more complex organic molecules .
Properties
IUPAC Name |
magnesium;heptylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19.BrH.Mg/c1-2-3-4-5-7-10-13-11-8-6-9-12-13;;/h8-9,11-12H,2-5,7,10H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVOCNUYYGNVGD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrMg |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.50 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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